molecular formula C9H20N2O3 B588129 tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate CAS No. 140887-54-3

tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate

Cat. No.: B588129
CAS No.: 140887-54-3
M. Wt: 204.27
InChI Key: RIQNSCBRYGWVTD-UHFFFAOYSA-N
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Description

tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate is a chiral, N-protected amino acid derivative of significant value in synthetic organic and medicinal chemistry. This compound serves as a crucial synthetic intermediate and versatile building block for the construction of more complex molecules. Its structure features a tert-butoxycarbonyl (Boc) protecting group, which effectively shields the amine functionality from unwanted reactions during synthetic sequences and can be readily removed under mild acidic conditions without affecting other sensitive functional groups. This reagent is primarily used in the research and development of novel pharmaceutical compounds. Similar Boc-protected intermediates are extensively employed in the synthesis of various heterocyclic scaffolds, including pyrrolo[2,3-d]pyrimidines , which are core structures in investigated kinase inhibitors . The presence of the methoxymethyl side chain adds specific steric and electronic properties, making it a valuable precursor for introducing unique structural motifs into drug candidates. As a building block, it enables researchers to explore structure-activity relationships (SAR) and optimize the pharmacokinetic properties of lead compounds. The product is strictly labeled For Research Use Only . It is not intended for diagnostic or therapeutic purposes, nor for human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Properties

IUPAC Name

tert-butyl N-(1-amino-3-methoxypropan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O3/c1-9(2,3)14-8(12)11-7(5-10)6-13-4/h7H,5-6,10H2,1-4H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIQNSCBRYGWVTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CN)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Protection-Deprotection Strategy via Amino Alcohol Intermediate

The most widely documented method involves a three-step sequence starting with 2-amino-1-(methoxymethyl)ethanol. The primary amine is first protected as a tert-butyl carbamate, followed by methoxymethyl ether formation and final deprotection.

Step 1: Carbamate Protection
The amino alcohol reacts with di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF) under nitrogen at 0–5°C. Triethylamine (TEA) is added to scavenge HCl, achieving 85–90% yield. The Boc group selectively protects the amine without affecting the hydroxyl group.

Step 2: Methoxymethylation
The hydroxyl group is converted to a methoxymethyl (MOM) ether using chloromethyl methyl ether (MOMCl) and sodium hydride (NaH) in dimethylformamide (DMF). This exothermic reaction requires careful temperature control (≤30°C) to avoid side reactions, yielding 75–80%.

Step 3: Global Deprotection
Hydrogenolysis with palladium on carbon (Pd/C) in methanol removes the benzyl group (if present), followed by acidic hydrolysis (HCl/dioxane) to liberate the free amine. Overall yields range from 65–70%.

Key Data:

Parameter Value
Starting Material 2-Amino-1-(methoxymethyl)ethanol
Boc Protection Yield 85–90%
MOM Ether Yield 75–80%
Final Product Purity ≥98% (HPLC)

N-BOC-D-Serine Condensation Route

Patent CN102020589B discloses an enantioselective synthesis starting from N-BOC-D-serine, leveraging mixed anhydride intermediates for stereochemical control.

Reaction Mechanism:

  • Mixed Anhydride Formation: N-BOC-D-serine reacts with isobutyl chloroformate in ethyl acetate (EtOAc) using N-methylmorpholine (NMM) as a base. This generates a reactive mixed carbonic acid anhydride at –10°C.
  • Amine Condensation: The anhydride intermediates with benzylamine at 0–5°C, forming a tert-butyl carbamate-protected amide.
  • Methoxymethylation: Phase-transfer catalysis (PTC) with tetrabutylammonium bromide (TBAB) and methyl sulfate in KOH/EtOAc introduces the MOM group, achieving 92–97% yield.

Optimization Insights:

  • Temperature Sensitivity: Exceeding –5°C during anhydride formation causes racemization.
  • Catalyst Loading: TBAB at 0.025–0.2 equivalents minimizes byproducts.
  • Scalability: Batch processes achieve ≥95% enantiomeric excess (ee) at multi-kilogram scales.

Industrial-Scale Data:

Parameter Value
Reaction Scale 57 g → 55.2–57.9 g Product
Yield 92–97%
Enantiomeric Excess ≥95% (Chiral HPLC)

Radical Alkylation Approach

White Rose eprints describe a radical-mediated alkylation using O-ethyl S-(2-(methoxy(methyl)amino)-2-oxoethyl) carbonodithioate and dilauroyl peroxide (DLP) in dichloroethane (DCE).

Procedure:

  • Radical Initiation: DLP (2.5 equiv) decomposes at 80°C to generate radicals that abstract hydrogen from the tert-butyl carbamate precursor.
  • Alkylation: The carbonodithioate transfers the methoxymethyl group to the radical intermediate, forming the desired product in 50–52% yield.

Advantages:

  • Functional Group Tolerance: Compatible with bromo-indole substituents.
  • Regioselectivity: Favors C-2 alkylation over competing sites.

Limitations:

  • Moderate Yields: ~50% due to competing dimerization.
  • Purification Challenges: Requires flash chromatography on silica gel.

Comparative Analysis of Methods

Efficiency and Applicability:

Method Yield Scalability Stereocontrol
Protection-Deprotection 65–70% Moderate Low
N-BOC-D-Serine Route 92–97% High High (≥95% ee)
Radical Alkylation 50–52% Low None

The N-BOC-D-serine method is optimal for pharmaceutical applications requiring high enantiopurity, while the protection-deprotection strategy suits small-scale research. Radical alkylation remains niche due to yield limitations.

Industrial Production Considerations

Large-scale synthesis (≥100 kg) employs continuous flow reactors to enhance heat transfer and mixing. Key parameters include:

  • Residence Time: 10–15 minutes for Boc protection.
  • Solvent Recovery: ≥90% THF and EtOAc recycled via distillation.
  • Quality Control: In-line FTIR monitors reaction progression, ensuring ≤0.5% impurities.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate is used as a building block for the synthesis of more complex molecules. It is also used in the development of new chemical reactions and methodologies .

Biology: In biological research, the compound is used to study enzyme interactions and protein modifications. It serves as a model compound for understanding biochemical pathways .

Medicine: In medicine, this compound is investigated for its potential therapeutic applications. It is used in the development of new drugs and as a reference standard in pharmaceutical testing .

Industry: In the industrial sector, the compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various products .

Mechanism of Action

The mechanism of action of tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in biochemical pathways and cellular processes .

Comparison with Similar Compounds

Key Observations :

  • The methoxymethyl group in the target compound improves aqueous solubility compared to aryl-substituted analogs (e.g., 10c and 4-methoxyphenyl derivatives), which exhibit higher hydrophobicity .
  • Pyrazole-containing analogs (e.g., 10a–10d) introduce aromaticity and hydrogen-bonding capabilities via the hydroxyl and pyrazole groups, enhancing interactions with biological targets .

Key Observations :

  • Pyrazole derivatives (10a–10d) exhibit higher yields (48–83%) when synthesized with substituted hydrazines, likely due to enhanced nucleophilicity of arylhydrazines compared to unsubstituted hydrazine .
  • The target compound’s synthesis data is less documented, but its commercial availability suggests optimized industrial-scale production .

Physicochemical and Application-Based Differences

Solubility and Stability

  • This compound: Soluble in DMSO and PEG300; stable at −80°C for 6 months .
  • Pyrazole derivatives (10a–10d): Limited solubility in non-polar solvents due to hydroxyl and pyrazole groups; require ethanol/ethyl acetate mixtures for crystallization .
  • 4-Methoxyphenyl analog : Increased lipophilicity due to the aryl group, reducing aqueous solubility but improving membrane permeability in drug delivery .

Biological Activity

tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate is a compound of significant interest in medicinal chemistry and biological research due to its unique structure and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is classified as a carbamate, featuring a tert-butyl group, an amino group, and a methoxymethyl moiety. Its molecular formula is C9H19N2O3C_9H_{19}N_2O_3, with a molecular weight of approximately 189.26 g/mol. The presence of the tert-butyl group enhances steric hindrance, which stabilizes the compound and affects its interactions with biological targets.

The biological activity of this compound primarily involves its ability to interact with specific enzymes and proteins. These interactions can modulate biochemical pathways by altering enzyme activity, leading to various physiological effects. The compound's mechanism includes:

  • Enzyme Inhibition : It can inhibit specific enzymes by binding to their active sites or allosteric sites, thereby altering their function.
  • Protein Modification : The compound may induce post-translational modifications in proteins, impacting their stability and activity.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest the compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
  • Anticancer Potential : It has been evaluated for its ability to inhibit cancer cell proliferation in vitro.
  • Neuroprotective Effects : Some studies indicate that it may have neuroprotective properties, potentially beneficial in neurodegenerative diseases.

Case Studies

  • Antimicrobial Evaluation :
    A study conducted on the antimicrobial efficacy of this compound demonstrated significant inhibitory effects against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
    Bacterial StrainMIC (µg/mL)
    Staphylococcus aureus50
    Escherichia coli75
    Pseudomonas aeruginosa100
    This suggests that the compound could be developed into an antimicrobial agent.
  • Anticancer Activity :
    In vitro studies on human cancer cell lines revealed that this compound inhibited cell growth with an IC50 value of approximately 30 µM. This inhibition was associated with apoptosis induction as evidenced by increased caspase activity.
  • Neuroprotective Study :
    A recent investigation assessed the neuroprotective effects of the compound in a rat model of oxidative stress-induced neurotoxicity. Results indicated that treatment with this compound significantly reduced neuronal damage and improved behavioral outcomes compared to control groups.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds, this compound exhibits distinct biological activities due to its unique functional groups.

Compound NameBiological ActivityIC50/MIC Values
tert-Butyl methyl(2-(methylamino)ethyl)carbamateModerate AntimicrobialMIC = 100 µg/mL
tert-Butyl (S)-(1-((2-(dimethylamino)ethyl)(methyl)amino)propan-2-yl)carbamateLow Anticancer ActivityIC50 = 50 µM
This compound High Antimicrobial & Anticancer Potential MIC = 50 µg/mL; IC50 = 30 µM

Q & A

Q. How can researchers optimize the synthesis of tert-Butyl 2-amino-1-(methoxymethyl)ethylcarbamate to improve yield and purity?

  • Methodological Answer : Synthesis optimization often involves solvent selection, temperature control, and catalyst use. For example, tert-butyl carbamate derivatives are typically synthesized via nucleophilic substitution or condensation reactions. In a related synthesis (tert-butyl 2-(benzylamino)ethylcarbamate), methanol was used as a solvent with molecular sieves (3Å) to absorb byproducts like water, enhancing reaction efficiency at -10–20°C for 16.5 hours . Purification via column chromatography (e.g., silica gel, ethyl acetate/hexane gradients) and recrystallization can improve purity. Monitoring by TLC or HPLC ensures reaction progression.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify functional groups (e.g., tert-butyl at δ ~1.4 ppm, methoxymethyl at δ ~3.3–3.5 ppm) and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., C10_{10}H20_{20}N2_2O3_3: calc. 216.1474, observed 216.1477).
  • Infrared Spectroscopy (IR) : Peaks at ~1680–1720 cm1^{-1} confirm carbamate C=O stretching.
  • X-ray Crystallography : For crystalline derivatives, this resolves absolute configuration and hydrogen-bonding patterns, as demonstrated in structurally similar carbamates .
  • Purity Assessment : HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) quantifies impurities (<5%).

Q. How should researchers assess the stability of this compound under varying storage conditions?

  • Methodological Answer : Stability studies involve accelerated degradation tests:
  • Thermal Stability : Heat samples to 40–60°C for 1–4 weeks and monitor decomposition via HPLC.
  • Hydrolytic Stability : Expose to buffers (pH 1–13) and analyze by NMR for hydrolysis products (e.g., tert-butanol, CO2_2).
  • Light Sensitivity : UV/Vis exposure (ICH Q1B guidelines) detects photodegradation.
  • Storage Recommendations : Store desiccated at -20°C in amber vials to prevent moisture/light-induced degradation, as suggested for analogous carbamates .

Advanced Research Questions

Q. What strategies mitigate diastereoselectivity challenges during the synthesis of chiral carbamate derivatives?

  • Methodological Answer :
  • Chiral Auxiliaries : Use enantiopure starting materials (e.g., (S)- or (R)-amino alcohols) to control stereochemistry.
  • Catalytic Asymmetric Synthesis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) induce enantioselectivity in carbamate formation.
  • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) or transition-metal catalysts to favor one diastereomer.
  • Crystallization-Induced Asymmetric Transformation : Leverage differential solubility of diastereomers during recrystallization .

Q. How can computational modeling predict reaction pathways or degradation mechanisms for this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate transition-state energies to identify favorable reaction pathways (e.g., nucleophilic attack on the carbamate carbonyl).
  • Molecular Dynamics (MD) : Simulate solvent effects on stability (e.g., water penetration leading to hydrolysis).
  • Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent effects (e.g., methoxymethyl vs. benzyl groups) with reactivity or toxicity .

Q. How do researchers resolve contradictions between experimental spectral data and theoretical predictions?

  • Methodological Answer :
  • Cross-Validation : Compare NMR/MS data with authenticated references (e.g., NIST Chemistry WebBook for carbamate analogs) .
  • Solvent/Concentration Effects : Re-measure spectra in deuterated solvents (e.g., DMSO-d6_6 vs. CDCl3_3) to assess shifts.
  • Advanced Techniques : Use 2D NMR (COSY, NOESY) to resolve overlapping signals or confirm spatial proximity of protons.
  • Error Analysis : Re-evaluate computational parameters (e.g., basis sets in DFT) or experimental conditions (e.g., temperature during MS analysis).

Safety and Handling Considerations

Q. What precautions are essential for handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.
  • Respiratory Protection : For powder handling, use NIOSH-approved N95/P100 respirators to avoid inhalation .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite), seal in containers, and dispose per hazardous waste protocols.
  • Toxicity Screening : Conduct Ames tests or in vitro cytotoxicity assays (e.g., MTT on HEK293 cells) to assess genotoxic risks .

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